Plumbemycin B
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Overview
Description
Plumbemycin B is a compound produced by the bacterium Streptomyces plumbeusThe structure of this compound has been identified as L-alanyl-L-asparaginyl-D-2-amino-5-phosphono-3-m-pentenoic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
Plumbemycin B is naturally produced by Streptomyces plumbeus. The compound is isolated from the culture broth of this bacterium. The isolation process involves several steps, including fermentation, extraction, and purification using techniques such as ion exchange chromatography .
Industrial Production Methods
Currently, there are no widely reported industrial production methods for this compound. The compound is primarily obtained through microbial fermentation of Streptomyces plumbeus.
Chemical Reactions Analysis
Types of Reactions
Plumbemycin B undergoes various chemical reactions, including hydrolysis and peptide bond formation. The compound’s unique structure allows it to participate in reactions typical of amino acids and peptides.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include hydrochloric acid for hydrolysis and various chromatographic materials for purification. The conditions for these reactions are typically mild, involving aqueous solutions and moderate temperatures .
Major Products Formed
The major products formed from the reactions of this compound include its hydrolyzed components, such as alanine, asparagine, and the unique amino acid constituent .
Scientific Research Applications
Plumbemycin B has several scientific research applications:
Chemistry: It is used to study the structure and function of antimetabolites and their interactions with amino acids.
Biology: this compound is used to investigate the metabolic pathways involving L-threonine and its antagonists.
Medicine: The compound’s ability to inhibit threonine synthase makes it a potential candidate for developing new antibiotics.
Mechanism of Action
Plumbemycin B exerts its effects by inhibiting threonine synthase, an enzyme involved in the biosynthesis of L-threonine. The compound binds to the enzyme, preventing it from catalyzing the conversion of its substrate. This inhibition disrupts the metabolic pathway, leading to the accumulation of intermediates and a decrease in L-threonine production .
Comparison with Similar Compounds
Similar Compounds
Plumbemycin A: Another antimetabolite produced by , with a similar structure but different amino acid composition.
Rhizocticines: A group of di- and tripeptide antibiotics that also interfere with threonine metabolism.
Uniqueness
Plumbemycin B is unique due to its specific amino acid composition and its potent inhibitory effect on threonine synthase. Its structure, which includes a phosphono-pentenoic acid moiety, distinguishes it from other similar compounds .
Biological Activity
Plumbemycin B is a naturally occurring antibacterial compound produced by the actinobacterium Streptomyces plumbeus. It is known for its unique structure and biological activity, particularly as an antagonist of L-threonine. This article explores the biological activity of this compound, including its mechanism of action, effects on microbial growth, and potential therapeutic applications.
This compound is characterized by its tripeptide structure, which includes the non-proteinogenic amino acid (Z)-L-2-amino-5-phosphono-3-pentenoic acid (APPA) at its core. The compound functions primarily as an antimetabolite that inhibits the enzyme threonine synthase, which is crucial for threonine biosynthesis in bacteria. The mechanism involves the competitive inhibition of threonine synthase by mimicking phosphohomoserine, a natural substrate of the enzyme. This inhibition disrupts protein synthesis and leads to bacterial growth inhibition .
Biological Activity and Efficacy
The biological activity of this compound has been demonstrated through various studies that highlight its antibacterial properties:
- Antibacterial Spectrum : this compound exhibits broad-spectrum antibacterial activity against various Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus. Its efficacy is linked to its ability to penetrate bacterial cells via oligopeptide transport systems .
- Inhibition Studies : Research indicates that this compound can reverse growth inhibition caused by L-threonine in a concentration-dependent manner, demonstrating its role as an effective antagonist .
- Mechanistic Insights : The compound's mechanism was elucidated through structural studies that revealed how it binds to threonine synthase, forming a stable complex that prevents the enzyme from catalyzing its reaction. This binding occurs via a covalent interaction with the enzyme's pyridoxal phosphate cofactor .
Case Studies and Research Findings
Several studies have provided insights into the biological activity of this compound:
- Growth Inhibition in Bacillus subtilis : In laboratory experiments, this compound was shown to inhibit the growth of Bacillus subtilis ATCC6633 significantly. The inhibition was reversed by adding excess L-threonine, confirming the specific targeting of threonine metabolism .
- Characterization of Antimicrobial Activity : A study characterized the antimicrobial metabolites produced by various Bacillus species, highlighting this compound's role in targeting intracellular processes and disrupting essential metabolic pathways in bacteria .
- Potential Therapeutic Applications : Given its selective action against bacterial threonine synthase, which is absent in mammals, this compound presents a promising avenue for developing new antibacterial therapies with reduced toxicity to human cells .
Data Table: Summary of Biological Activity
Property | Details |
---|---|
Source | Streptomyces plumbeus |
Chemical Structure | Tripeptide containing APPA |
Target Enzyme | Threonine Synthase |
Mechanism of Action | Competitive inhibition of threonine synthesis |
Efficacy Against | Gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus) |
Reversal Agent | L-Threonine |
Therapeutic Potential | Low toxicity to mammalian cells; potential for antibiotic development |
Properties
CAS No. |
62896-17-7 |
---|---|
Molecular Formula |
C12H21N4O8P |
Molecular Weight |
380.29 g/mol |
IUPAC Name |
(E)-2-[[4-amino-2-(2-aminopropanoylamino)-4-oxobutanoyl]amino]-5-phosphonopent-3-enoic acid |
InChI |
InChI=1S/C12H21N4O8P/c1-6(13)10(18)16-8(5-9(14)17)11(19)15-7(12(20)21)3-2-4-25(22,23)24/h2-3,6-8H,4-5,13H2,1H3,(H2,14,17)(H,15,19)(H,16,18)(H,20,21)(H2,22,23,24)/b3-2+ |
InChI Key |
DDLKXVROBQHLLI-NSCUHMNNSA-N |
Isomeric SMILES |
CC(C(=O)NC(CC(=O)N)C(=O)NC(/C=C/CP(=O)(O)O)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(CC(=O)N)C(=O)NC(C=CCP(=O)(O)O)C(=O)O)N |
Origin of Product |
United States |
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